Cas no 27546-46-9 (Benzene,1-cyclopropyl-2-methyl-)

Benzene,1-cyclopropyl-2-methyl- 化学的及び物理的性質

名前と識別子

-

- Benzene,1-cyclopropyl-2-methyl-

- 1-CYCLOPROPYL-2-METHYLBENZENE

- methylcyclopropylbenzene

- BB 0223816

- FT-0765313

- 27546-46-9

- AKOS004118756

- 1-Cyclopropyl-2-methyl-Benzene

- AC9736

- DTXSID30181957

- Benzene, 1-cyclopropyl-2-methyl-

- A18560

- MFCD06802667

- SY263839

- DB-067800

-

- MDL: MFCD06802667

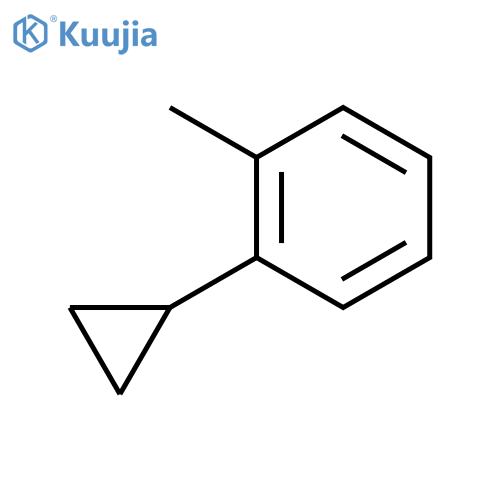

- インチ: InChI=1S/C10H12/c1-8-4-2-3-5-10(8)9-6-7-9/h2-5,9H,6-7H2,1H3

- InChIKey: RUSPCRNKBONOHH-UHFFFAOYSA-N

- ほほえんだ: C1(C2C=CC=CC=2C)CC1

計算された属性

- せいみつぶんしりょう: 132.09396

- どういたいしつりょう: 132.093900383g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 113

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- PSA: 0

Benzene,1-cyclopropyl-2-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D920696-1g |

1-Cyclopropyl-2-methylbenzene |

27546-46-9 | 95% | 1g |

$615 | 2024-07-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY263839-1g |

1-Cyclopropyl-2-methylbenzene |

27546-46-9 | ≥95% | 1g |

¥4760.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D920696-1g |

1-Cyclopropyl-2-methylbenzene |

27546-46-9 | 95% | 1g |

$615 | 2025-02-19 | |

| eNovation Chemicals LLC | D920696-1g |

1-Cyclopropyl-2-methylbenzene |

27546-46-9 | 95% | 1g |

$615 | 2025-02-24 |

Benzene,1-cyclopropyl-2-methyl- 関連文献

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514

-

Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

Benzene,1-cyclopropyl-2-methyl-に関する追加情報

Introduction to Benzene,1-cyclopropyl-2-methyl- (CAS No. 27546-46-9)

Benzene,1-cyclopropyl-2-methyl- is a significant compound in the realm of organic chemistry, featuring a unique structural framework that has garnered considerable attention from researchers and industrial applications. With the CAS number 27546-46-9, this molecule has been extensively studied for its potential in various chemical syntheses and pharmaceutical developments. The presence of both cyclopropyl and methyl substituents on a benzene ring imparts distinct electronic and steric properties, making it a versatile intermediate in the synthesis of more complex molecules.

The structural motif of Benzene,1-cyclopropyl-2-methyl- has been explored in several cutting-edge research areas. One notable application is in the development of novel agrochemicals, where its stability and reactivity make it an excellent candidate for creating pesticides with improved efficacy and environmental compatibility. The cyclopropyl group, in particular, is known for its ability to enhance the bioavailability of compounds, a property that is highly valuable in agrochemical formulations.

In the pharmaceutical industry, Benzene,1-cyclopropyl-2-methyl- has been utilized as a building block for synthesizing active pharmaceutical ingredients (APIs). Recent studies have highlighted its role in developing antiviral and anticancer agents. The benzene ring serves as a scaffold that can be modified to target specific biological pathways, while the cyclopropyl and methyl groups contribute to the molecule's binding affinity and metabolic stability. This has led to several promising candidates entering clinical trials for treating various diseases.

The synthesis of Benzene,1-cyclopropyl-2-methyl- involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. Advanced catalytic methods have been developed to improve yield and selectivity, reducing the environmental impact of the process. For instance, transition metal catalysts have been employed to facilitate the coupling reactions necessary for constructing the cyclopropyl-benzene core structure. These innovations not only enhance efficiency but also align with global sustainability goals.

The compound's unique electronic properties have also made it a subject of interest in materials science. Researchers are investigating its potential as a precursor for conductive polymers and organic semiconductors. The combination of aromatic stability and functional group reactivity allows for the creation of materials with tailored electrical properties. This opens up possibilities for applications in flexible electronics, solar cells, and other advanced technological devices.

From an industrial perspective, the demand for Benzene,1-cyclopropyl-2-methyl- continues to grow due to its versatility in chemical manufacturing. Its use as an intermediate in producing dyes, fragrances, and specialty chemicals underscores its importance beyond pharmaceuticals. Companies are investing in optimizing production processes to meet this demand while adhering to stringent quality control measures. This ensures that the compound remains reliable and high-purity for various applications.

The future research directions for Benzene,1-cyclopropyl-2-methyl- are promising and multifaceted. Efforts are being made to explore its role in green chemistry initiatives, where sustainable practices are prioritized throughout the synthesis process. Additionally, computational chemistry is being leveraged to predict new derivatives with enhanced properties. These computational studies can significantly reduce experimental trial-and-error, accelerating the discovery pipeline.

In conclusion, Benzene,1-cyclopropyl-2-methyl- (CAS No. 27546-46-9) stands as a testament to the ingenuity of organic chemistry in addressing complex challenges across multiple industries. Its unique structure offers a wealth of opportunities for innovation, from pharmaceuticals to advanced materials. As research progresses, we can expect even more groundbreaking applications to emerge from this versatile compound.

27546-46-9 (Benzene,1-cyclopropyl-2-methyl-) 関連製品

- 36825-29-3(2-Cyclopropyl-1,3-dimethylbenzene)

- 1196155-99-3((5-fluoropyrimidin-2-yl)methanamine)

- 1170364-71-2(2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride)

- 17106-08-0(3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid)

- 17252-77-6(n-Octane-d18)

- 38205-64-0(2-Methyl-5-methoxythiazole)

- 1414959-04-8(5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride)

- 22302-63-2(2-Cyano-N-(naphthalen-1-yl)acetamide)

- 24176-70-3(4-(Methanesulfonylmethyl)aniline)

- 119347-14-7((5α,7β,9α,10β,13α)-7,9,10,13-Tetraacetoxytaxa-4(20),11-dien-5-yl (2E)-3-phenylacrylate)